5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol
Description
5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol is an organosilicon compound characterized by a pentenol backbone substituted with a dimethyl(phenyl)silyl group at the 5-position. This structure combines the reactivity of an allylic alcohol with the steric and electronic effects of the silyl group. The dimethyl(phenyl)silyl moiety enhances stability and modulates reactivity in synthetic applications, making it valuable in asymmetric catalysis and materials science .
Properties
CAS No. |
107398-98-1 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
5-[dimethyl(phenyl)silyl]pent-4-en-1-ol |
InChI |
InChI=1S/C13H20OSi/c1-15(2,12-8-4-7-11-14)13-9-5-3-6-10-13/h3,5-6,8-10,12,14H,4,7,11H2,1-2H3 |
InChI Key |
XUNAZTQQBGVRRP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=CCCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol typically involves the hydrosilylation of pent-4-en-1-ol with dimethylphenylsilane. This reaction is catalyzed by a transition metal catalyst, such as platinum or rhodium, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of pent-4-en-1-ol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation.
Major Products:
Oxidation: Formation of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-one.
Reduction: Formation of 5-[Dimethyl(phenyl)silyl]pentan-1-ol.
Substitution: Formation of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-halide or 5-[Dimethyl(phenyl)silyl]pent-4-en-1-amine.
Scientific Research Applications
5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a precursor in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the silicon atom can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol but differ in substituents, leading to distinct properties:
Key Research Findings
- Catalytic Performance: Silyl-substituted pentenols exhibit superior enantioselectivity in reactions with ortho-quinone methides compared to phenyl or nitro analogs ().
- Solubility: The hydrophobic phenyl group in (E)-5-Phenylpent-4-en-1-ol reduces water solubility, whereas dimethylamino derivatives show enhanced polarity ( vs. 9).
- Synthetic Versatility: Nitro- and amino-substituted compounds are prioritized in drug discovery, while silyl derivatives are leveraged in advanced material synthesis .
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